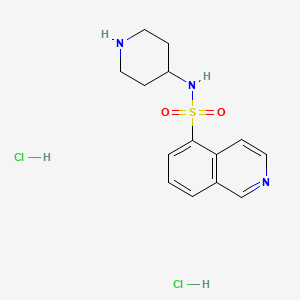

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride

Description

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride is a synthetic organic compound characterized by an isoquinoline core substituted with a sulfonic acid group at position 5, which is further conjugated to a piperidin-4-ylamide moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Properties

CAS No. |

936250-34-9 |

|---|---|

Molecular Formula |

C14H19Cl2N3O2S |

Molecular Weight |

364.3 g/mol |

IUPAC Name |

N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-7-15-8-5-12)14-3-1-2-11-10-16-9-6-13(11)14;;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;2*1H |

InChI Key |

MAHWURKVWMOAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |

Origin of Product |

United States |

Scientific Research Applications

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in biological studies to investigate its effects on various biological systems.

Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism by which Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

- (R)- and (S)-Isoquinoline-5-sulfonic Acid Pyrrolidin-3-ylamide Dihydrochloride Structural Difference: Replaces the six-membered piperidine ring (C₅H₁₁N) with a five-membered pyrrolidine ring (C₄H₉N) at the amide position. Implications:

- Stereochemistry : The (R) and (S) enantiomers () could exhibit divergent biological activities due to chiral recognition in biological systems.

Positional Isomerism in Piperidine Substitution

- (S)-Isoquinoline-5-sulfonic Acid Piperidin-3-ylamide () Structural Difference: The amide group is attached to position 3 of the piperidine ring instead of position 3. Implications:

Spatial Orientation : Position 3 substitution may disrupt hydrogen bonding or charge interactions compared to position 4, altering target selectivity .

- (S)-5-(Piperidine-1-sulfonyl)-isoquinoline () Structural Difference: The sulfonic acid group is replaced with a sulfonyl group linked to the piperidine nitrogen. Implications:

Aromatic System Modifications

- 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline Dihydrochloride () Structural Difference: Features a substituted aniline ring instead of isoquinoline. Implications:

- Hydrophobicity: The isopropoxy and methyl groups enhance lipophilicity, which may improve membrane permeability compared to the polar isoquinoline-sulfonic acid system .

Physicochemical and Functional Comparisons

Preparation Methods

Directed Sulfonation of Isoquinoline

Isoquinoline undergoes electrophilic substitution at the 5-position under controlled conditions. A representative protocol involves:

Alternative Route from 5-Aminoisoquinoline

5-Aminoisoquinoline (CAS 1125-60-6) serves as a versatile intermediate:

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt.

- Sulfite Displacement : Reaction with NaHSO₃/CuCN yields 5-sulfoisoquinoline.

- Advantage : Higher regioselectivity (>90%) compared to direct sulfonation.

Conversion to Sulfonyl Chloride

Isoquinoline-5-sulfonic acid must be activated for amide bond formation. This is achieved via sulfonyl chloride synthesis :

Thionyl Chloride Method

Phosphorus Pentachloride Alternative

- Conditions : PCl₅ (3 eq) in anhydrous DCM, 0°C to RT, 2 hours.

- Limitation : Requires rigorous moisture exclusion.

Sulfonamide Coupling with Piperidin-4-amine

The key step involves nucleophilic substitution of the sulfonyl chloride with piperidin-4-amine:

Standard Coupling Protocol

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Nucleophilic attack by the amine on the electrophilic sulfur.

- Elimination of HCl , facilitated by triethylamine.

Dihydrochloride Salt Formation

The final step ensures stability and solubility:

Acidic Precipitation

Characterization Data

- Melting Point : 248–250°C (decomp.).

- ¹H NMR (D₂O): δ 9.12 (s, 1H, isoquinoline-H1), 8.65–7.89 (m, 5H, aromatic), 3.81–2.95 (m, 9H, piperidinyl + NH₂).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Directed Sulfonation | SO₃/H₂SO₄ sulfonation | 65 | 98 | High |

| Diazonium Route | NaHSO₃ displacement | 72 | 99 | Moderate |

| Thionyl Chloride | SOCl₂ activation | 88 | 97 | Moderate |

| PCl₅ Activation | PCl₅ in DCM | 82 | 96 | Low |

Critical Challenges and Optimization Strategies

- Regioselectivity Control : Use of electron-withdrawing groups or Lewis acid catalysts (e.g., FeCl₃) improves 5-position selectivity.

- Sulfonyl Chloride Stability : Store under inert atmosphere at −20°C to prevent hydrolysis.

- Amine Availability : Piperidin-4-amine hydrochloride (CAS 1803587-27-0) is commercially available but costly; in-house synthesis via Boc protection/deprotection is viable.

Industrial-Scale Considerations

Q & A

Q. What are the recommended methods for synthesizing Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride?

The synthesis typically involves coupling isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine under basic conditions, followed by dihydrochloride salt formation. Key steps include:

- Sulfonamide bond formation : React isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 12–24 hours .

- Salt formation : Treat the free base with HCl in an ethanol/water mixture to precipitate the dihydrochloride salt.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃/MeOH gradient) to achieve >95% purity .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂N₃O₂S | |

| Molecular Weight | 379.28 g/mol | |

| Solubility (aqueous) | Soluble in water, DMSO, methanol |

Q. How should researchers characterize the purity and structure of this compound?

A multi-technique approach is critical:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonamide bond formation and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 379.28 .

- HPLC Analysis : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8–10 minutes .

Q. Table 2: Recommended Analytical Parameters

| Technique | Conditions | Target Metrics |

|---|---|---|

| HPLC | C18 column, 70:30 ACN/water + 0.1% TFA, 1.0 mL/min | Purity ≥98%, single peak |

| NMR | D₂O or DMSO-d₆, 400–600 MHz | Integration ratios, coupling |

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood for weighing and synthesis due to potential HCl vapor release .

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Q. Table 3: Example Biological Screening Data

| Assay Type | Condition | Result (IC₅₀) | Reference |

|---|---|---|---|

| ATPase Inhibition | 10 mM Tris-HCl, pH 7.4 | 12.3 μM | |

| Cell Viability | HeLa, 48h incubation | 45.6 μM |

Q. How should contradictory data on solubility or stability be resolved?

- Replicate Experiments : Perform triplicate measurements under standardized conditions (pH, temperature) .

- Advanced Analytics : Use DSC (differential scanning calorimetry) to assess thermal stability and DLS (dynamic light scattering) for aggregation studies .

- Theoretical Frameworks : Apply QSPR (quantitative structure-property relationship) models to predict solubility/stability anomalies .

Q. Key Considerations :

Q. Methodological Guidance for Reproducibility

- Document all synthetic steps, including solvent grades and reaction times, per IUPAC guidelines .

- Share raw NMR/MS data in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.